
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a complex organic compound characterized by its intricate molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Applications De Recherche Scientifique
Biological Activities
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
Antiproliferative Activity
Research indicates that this compound has significant antiproliferative effects against various cancer cell lines. For instance, it has shown an IC50 value of 5.0 µM against MCF-7 breast cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes involved in cancer progression. Notably, it inhibits Aurora A kinase with an IC50 value of 0.15 µM, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
In vitro studies have demonstrated anti-inflammatory properties, with an IC50 value of 12.0 µM in RAW 264.7 macrophages, indicating its potential use in treating inflammatory conditions.
Study 1: Antiproliferative Activity
A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 5.0 µM, linked to apoptosis induction via caspase activation.
Study 2: Enzyme Inhibition
Another research focused on the inhibitory effects on Aurora A kinase. The study reported potent inhibition with an IC50 value of 0.15 µM, highlighting its potential as a targeted therapy in cancer treatment.
Data Summary
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Pyrimidinone Derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Pyrazole Derivatives: These compounds also contain the pyrazole ring and have been studied for their biological activities.
Uniqueness: N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide stands out due to its specific substitution pattern and the presence of both pyrimidinone and pyrazole rings, which contribute to its unique chemical and biological properties.
Activité Biologique
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydropyrimidine moiety and a pyrazole ring. Its chemical formula is C14H19N5O2, with a molecular weight of 289.33 g/mol. The IUPAC name reflects its intricate design: this compound.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in signal transduction pathways. Notably, it has shown potential as an inhibitor of adenylyl cyclase type 1 (AC1), which plays a critical role in chronic pain sensitization and memory processes. The inhibition of AC1 suggests that the compound could be beneficial in managing conditions associated with chronic pain and cognitive disorders .
Pharmacological Effects
The compound exhibits various pharmacological effects:
- Anti-inflammatory Activity : Studies have demonstrated that derivatives of similar scaffolds possess anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines .
- Analgesic Properties : Given its mechanism of inhibiting AC1, it may also provide analgesic effects, making it a candidate for pain management therapies .
In Vitro Studies
In vitro studies have shown that compounds similar to this compound exhibit low micromolar potency against AC1. For instance, one study reported an IC50 value of 1.4 µM for AC1 inhibition, indicating strong activity against this target .
In Vivo Studies
Preliminary animal studies have indicated that the compound can significantly reduce pain responses in models of inflammatory pain. These findings support the hypothesis that it may serve as an effective analgesic agent .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-9-15(20-16(24)10-14-7-5-4-6-8-14)23(22-11)18-19-13(3)12(2)17(25)21-18/h4-9H,10H2,1-3H3,(H,20,24)(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZLKOBYDJZGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3=NC(=C(C(=O)N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.